Cas no 959238-75-6 ({4-[(methylamino)methyl]oxan-4-yl}methanol)
{4-[(methylamino)methyl]oxan-4-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- (4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol
- (4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol
- [4-(methylaminomethyl)oxan-4-yl]methanol
- {4-[(METHYLAMINO)METHYL]TETRAHYDRO-2H-PYRAN-4-YL}METHANOL
- {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol(SALTDATA: FREE)
- {4-[(methylamino)methyl]oxan-4-yl}methanol
- LS-03434
- MFCD09864434
- CHEMBL4533339
- 959238-75-6
- FT-0679653
- SCHEMBL14904454
- AKOS005172375
- (4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol, AldrichCPR
- CS-0315345
- DTXSID20649359
- 2H-Pyran-4-methanol, tetrahydro-4-[(methylamino)methyl]-
- DA-18632
- STK506199
- ALBB-010092
-
- MDL: MFCD09864434
- Inchi: 1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3
- InChI Key: FUPFUJODDCIJEG-UHFFFAOYSA-N
- SMILES: O1CCC(CO)(CNC)CC1
Computed Properties
- Exact Mass: 159.12600
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.49000
- LogP: 0.38580
{4-[(methylamino)methyl]oxan-4-yl}methanol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
{4-[(methylamino)methyl]oxan-4-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274099-5g |
(4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol |
959238-75-6 | 95% | 5g |
$631 | 2021-08-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00414-1G |
(4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol |
959238-75-6 | 1g |
¥2336.77 | 2023-11-14 | ||
| TRC | M288415-50mg |
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol |
959238-75-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M288415-100mg |
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol |
959238-75-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M288415-500mg |
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol |
959238-75-6 | 500mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM274099-1g |
(4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol |
959238-75-6 | 95% | 1g |
$110 | 2024-07-18 | |
| Chemenu | CM274099-5g |
(4-((Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol |
959238-75-6 | 95% | 5g |
$335 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5982-100.0mg |
{4-[(methylamino)methyl]oxan-4-yl}methanol |
959238-75-6 | 95% | 100.0mg |
¥473.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5982-250.0mg |
{4-[(methylamino)methyl]oxan-4-yl}methanol |
959238-75-6 | 95% | 250.0mg |
¥628.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5982-500.0mg |
{4-[(methylamino)methyl]oxan-4-yl}methanol |
959238-75-6 | 95% | 500.0mg |
¥1043.0000 | 2025-04-11 |
{4-[(methylamino)methyl]oxan-4-yl}methanol Suppliers
{4-[(methylamino)methyl]oxan-4-yl}methanol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on {4-[(methylamino)methyl]oxan-4-yl}methanol
Introduction to {4-[(methylamino)methyl]oxan-4-yl}methanol (CAS No. 959238-75-6)
{4-[(methylamino)methyl]oxan-4-yl}methanol, identified by the CAS number 959238-75-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a tetrahydropyran ring substituted with a hydroxymethyl group and a methylamino side chain, has garnered attention due to its structural versatility and potential biological activity. The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Thetetrahydropyran scaffold is a common motif in natural products and pharmaceuticals, known for its ability to mimic the conformational flexibility of biological targets. The presence of both a hydroxymethyl group and a methylamino group on the same ring introduces opportunities for diverse chemical modifications, enabling the synthesis of a wide range of derivatives. These modifications can be tailored to optimize solubility, binding affinity, and metabolic stability, making this compound a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for potential biological activity. Molecular docking studies have shown that derivatives of {4-[(methylamino)methyl]oxan-4-yl}methanol may interact with various protein targets, including enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that certain analogs could exhibit inhibitory effects on kinases and phosphodiesterases, which are implicated in diseases such as cancer and inflammatory disorders.
In addition to its potential as a pharmacophore, {4-[(methylamino)methyl]oxan-4-yl}methanol has demonstrated utility as a building block in synthetic chemistry. The reactivity of the hydroxymethyl group allows for facile formation of ethers, esters, and amides, while the methylamino group can participate in nucleophilic substitution reactions. These properties make it an attractive starting point for constructing more complex molecules with tailored properties.
The synthesis of {4-[(methylamino)methyl]oxan-4-yl}methanol itself presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Modern synthetic strategies often employ transition metal-catalyzed reactions to achieve this goal efficiently. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct the tetrahydropyran ring from simpler precursors, while copper-mediated coupling reactions can be used to introduce the methylamino group.
Recent research has also highlighted the importance of green chemistry principles in the synthesis of such compounds. Catalytic methods that minimize waste and energy consumption are particularly valuable in industrial settings. Additionally, solvent-free or aqueous-phase reactions can reduce environmental impact while maintaining high yields and selectivity. These approaches align with broader efforts to develop more sustainable chemical processes.
The biological evaluation of {4-[(methylamino)methyl]oxan-4-yl}methanol and its derivatives is ongoing but has already revealed promising leads. In vitro assays have indicated potential activity against several disease-relevant targets, prompting further investigation into its pharmacological profile. The compound's ability to modulate protein-protein interactions or enzyme activity could lead to novel therapeutic interventions for conditions that are currently difficult to treat.
Future directions in this area may involve exploring structure-activity relationships (SAR) to optimize the potency and selectivity of these derivatives. By systematically varying substituents on the tetrahydropyran ring or introducing additional functional groups, researchers can fine-tune the biological properties of these compounds. Advances in high-throughput screening technologies will also accelerate this process by enabling rapid testing of large libraries of derivatives.
Thepharmaceutical industryis increasingly interested in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. {4-[(methylamino)methyl]oxan-4-yl}methanol exemplifies how well-designed molecular frameworks can lead to innovative therapeutic agents. Its unique combination of structural features positions it as a versatile tool for drug discovery efforts aimed at addressing unmet medical needs.
In conclusion, {4-[(methylamino)methyl]oxan-4-yl}methanol (CAS No. 959238-75-6) represents a promising compound with significant potential in pharmaceutical research and development. Its structural features enable diverse chemical modifications, while itsbiological activityremains an area ripe for exploration. As synthetic methodologies continue to evolve toward greater efficiency and sustainability,this moleculewill likely play an important role in future drug discovery initiatives.
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